methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid
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Overview
Description
Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a bicyclo[2.1.1]hexane core, which is a strained ring system that can impart unique reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves a [2+2] cycloaddition reaction. This reaction can be carried out using photochemistry, where a mercury lamp is used to initiate the reaction between 1,5-dienes . The reaction conditions often require special equipment and glassware, making it technically challenging to scale up .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the technical challenges associated with the synthesis. advancements in photochemical techniques and the development of more efficient catalysts could potentially make large-scale production feasible in the future.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of strained ring systems on biological activity.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with molecular targets through its strained ring system. The unique geometry of the bicyclic core allows the compound to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application, but often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in medicinal chemistry.
Bicyclo[3.1.0]hexane: Another strained ring system with applications in organic synthesis.
Bicyclo[2.2.1]heptane: Used in the synthesis of complex organic molecules.
Uniqueness
Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate is unique due to its specific stereochemistry and the presence of a nitrogen atom in the bicyclic core. This gives it distinct reactivity and potential for use in a wide range of applications, from drug development to materials science.
Properties
CAS No. |
2413847-78-4 |
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Molecular Formula |
C9H12F3NO4 |
Molecular Weight |
255.19 g/mol |
IUPAC Name |
methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11NO2.C2HF3O2/c1-10-7(9)6-4-2-5(6)8-3-4;3-2(4,5)1(6)7/h4-6,8H,2-3H2,1H3;(H,6,7)/t4-,5-,6+;/m0./s1 |
InChI Key |
IPAFWKDXXLDTLL-WLUDYRNVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2C[C@@H]1NC2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
COC(=O)C1C2CC1NC2.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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